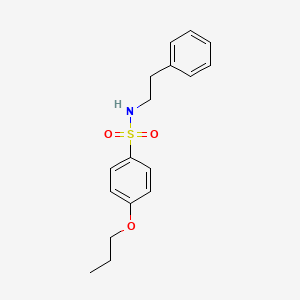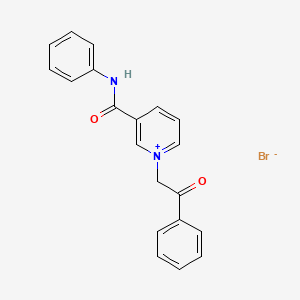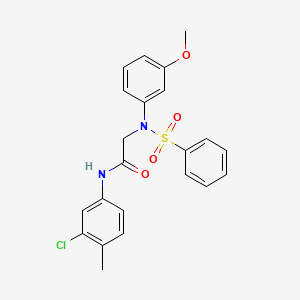
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(4-chlorophenyl)urea, commonly referred to as BTU, is a chemical compound that has been extensively researched for its various biological and pharmacological properties. BTU belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
作用機序
The exact mechanism of action of BTU is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in the growth and proliferation of cancer cells and microbes. BTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division, which may contribute to its antitumor activity. BTU has also been found to inhibit the activity of beta-lactamase, an enzyme produced by bacteria that confers resistance to beta-lactam antibiotics, which may contribute to its antimicrobial activity.
Biochemical and Physiological Effects:
BTU has been found to have various biochemical and physiological effects, depending on the dose and duration of exposure. In general, BTU has been found to inhibit cell growth and induce apoptosis, or programmed cell death, in cancer cells. BTU has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which may contribute to its anti-inflammatory effects. In addition, BTU has been found to have antioxidant activity, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
BTU has several advantages for lab experiments, including its potent biological activity, good solubility in organic solvents, and relative ease of synthesis. However, there are also some limitations to using BTU in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosing and administration.
将来の方向性
There are several future directions for research on BTU, including its potential use as a therapeutic agent for cancer, infectious diseases, and inflammatory disorders. Further studies are needed to determine the optimal dosing and administration of BTU, as well as its potential toxicity and side effects. In addition, future research could focus on the development of new derivatives of BTU with improved biological activity and pharmacokinetic properties. Overall, BTU has shown great promise as a potential therapeutic agent for various diseases and disorders, and further research is needed to fully understand its potential applications.
合成法
The synthesis of BTU involves the reaction between 5-benzyl-1,3,4-thiadiazol-2-amine and 4-chlorophenyl isocyanate, which results in the formation of BTU. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide, and a catalyst, such as triethylamine or N,N-dimethylformamide. The reaction conditions are optimized to obtain high yields of BTU with good purity.
科学的研究の応用
BTU has been extensively studied for its various biological and pharmacological properties. It has been found to exhibit potent antimicrobial activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi. BTU has also been found to have antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. In addition, BTU has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory disorders.
特性
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-6-8-13(9-7-12)18-15(22)19-16-21-20-14(23-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWNKOCMLMKPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B4963573.png)
![4,4'-[1,4-piperazinediylbis(3-oxo-3,1-propanediyl)]bis(2,6-di-tert-butylphenol)](/img/structure/B4963580.png)
![3,4-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4963583.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4963592.png)

![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)

![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide](/img/structure/B4963636.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)
![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)

